2,4,4-Trimethyl-5-phenyl-4,5-dihydro-1H-imidazol-1-ol
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Overview
Description
2,4,4-Trimethyl-5-phenyl-4,5-dihydro-1H-imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-5-phenyl-4,5-dihydro-1H-imidazol-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-azido chalcone with an aryl aldehyde and aniline in the presence of a catalyst such as erbium triflate . The reaction proceeds through a series of steps including nucleophilic addition, tautomerization, and cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-5-phenyl-4,5-dihydro-1H-imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazoles with different substituents.
Scientific Research Applications
2,4,4-Trimethyl-5-phenyl-4,5-dihydro-1H-imidazol-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Medicine: It is used in the development of pharmaceuticals targeting specific enzymes and receptors.
Industry: The compound finds applications in the production of agrochemicals, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-5-phenyl-4,5-dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
Uniqueness
2,4,4-Trimethyl-5-phenyl-4,5-dihydro-1H-imidazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability and reactivity compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61934-04-1 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-hydroxy-2,5,5-trimethyl-4-phenyl-4H-imidazole |
InChI |
InChI=1S/C12H16N2O/c1-9-13-12(2,3)11(14(9)15)10-7-5-4-6-8-10/h4-8,11,15H,1-3H3 |
InChI Key |
WPIKYFFRJHAKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(N1O)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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